molecular formula C17H20BNO4 B13673277 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Cat. No.: B13673277
M. Wt: 313.2 g/mol
InChI Key: FKMFINLGVPXIPA-UHFFFAOYSA-N
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Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isoquinoline carboxylate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate typically involves the borylation of an appropriate isoquinoline derivative. One common method is the reaction of 6-bromoisoquinoline-3-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products:

    Cross-Coupling Products: Aryl or vinyl-substituted isoquinoline derivatives.

    Oxidation Products: Boronic acids.

    Hydrolysis Products: Isoquinoline-3-carboxylic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also employed in the development of fluorescent probes and sensors due to its unique structural properties.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role as a key intermediate in the synthesis of various functional materials makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of isoquinoline-based compounds, which are important in medicinal chemistry and material science.

Properties

Molecular Formula

C17H20BNO4

Molecular Weight

313.2 g/mol

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

InChI

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-6-11-10-19-14(15(20)21-5)9-12(11)8-13/h6-10H,1-5H3

InChI Key

FKMFINLGVPXIPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)C(=O)OC

Origin of Product

United States

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